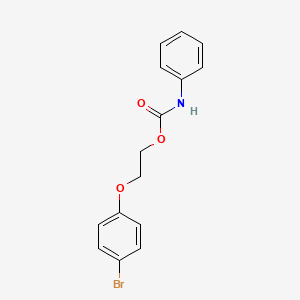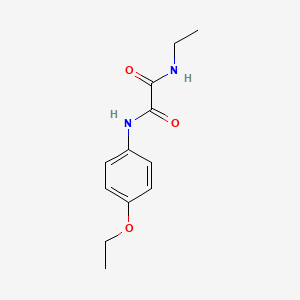![molecular formula C16H18N2O B4943080 N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea, also known as DMFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFU is synthesized using a simple and efficient method, and its mechanism of action is still being studied. In
作用机制
The mechanism of action of N-[(3,4-dimethylphenyl)(phenyl)methyl]urea is still being studied, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In diabetes research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to activate AMP-activated protein kinase (AMPK), which is a signaling pathway that regulates energy metabolism. In Alzheimer's disease research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to reduce the activity of beta-secretase, which is an enzyme that plays a role in the formation of amyloid beta plaques.
Biochemical and Physiological Effects
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to induce cell cycle arrest, apoptosis, and autophagy. In diabetes research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to improve glucose uptake, insulin sensitivity, and lipid metabolism. In Alzheimer's disease research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to reduce inflammation, oxidative stress, and neuronal damage.
实验室实验的优点和局限性
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has several advantages for lab experiments, including its simple and efficient synthesis method, its potential therapeutic applications, and its ability to inhibit specific enzymes and signaling pathways. However, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for N-[(3,4-dimethylphenyl)(phenyl)methyl]urea research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new drug delivery systems for N-[(3,4-dimethylphenyl)(phenyl)methyl]urea could improve its solubility and reduce its potential toxicity. Overall, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.
合成方法
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea can be synthesized using a one-pot reaction between 3,4-dimethylbenzaldehyde, phenyl isocyanate, and potassium carbonate in acetonitrile. The reaction takes place at room temperature and produces N-[(3,4-dimethylphenyl)(phenyl)methyl]urea in high yields. The simplicity and efficiency of this method make N-[(3,4-dimethylphenyl)(phenyl)methyl]urea an attractive target for further research.
科学研究应用
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to inhibit the growth of cancer cells and induce cell death. In diabetes research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to improve insulin sensitivity and lower blood glucose levels. In Alzheimer's disease research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to reduce amyloid beta plaque formation and improve cognitive function.
属性
IUPAC Name |
[(3,4-dimethylphenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-8-9-14(10-12(11)2)15(18-16(17)19)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFDKGKYNQDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5527330 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B4943001.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4943008.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)
![3-[(4-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4943025.png)

![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)

![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)
![N-(3-chloro-4-methylphenyl)-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4943094.png)
![(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B4943104.png)